2-(cyclobutylamino)-N,N-dimethylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(cyclobutylamino)-N,N-dimethylacetamide is an organic compound that features a cyclobutylamino group attached to an N,N-dimethylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclobutylamino)-N,N-dimethylacetamide typically involves the reaction of cyclobutylamine with N,N-dimethylacetamide in the presence of a suitable catalyst. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and scale up the production. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity product.
Chemical Reactions Analysis
Types of Reactions
2-(cyclobutylamino)-N,N-dimethylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclobutylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides, alkoxides, and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amides, while reduction may produce amines.
Scientific Research Applications
2-(cyclobutylamino)-N,N-dimethylacetamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of new drugs.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Researchers investigate its effects on biological systems to understand its potential therapeutic benefits.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(cyclobutylamino)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(cyclopropylamino)-N,N-dimethylacetamide
- 2-(cyclopentylamino)-N,N-dimethylacetamide
- 2-(cyclohexylamino)-N,N-dimethylacetamide
Uniqueness
2-(cyclobutylamino)-N,N-dimethylacetamide is unique due to the presence of the cyclobutylamino group, which imparts distinct chemical and physical properties compared to its analogs
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(cyclobutylamino)-N,N-dimethylacetamide |
InChI |
InChI=1S/C8H16N2O/c1-10(2)8(11)6-9-7-4-3-5-7/h7,9H,3-6H2,1-2H3 |
InChI Key |
PJANNYASDIVGBF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)CNC1CCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.